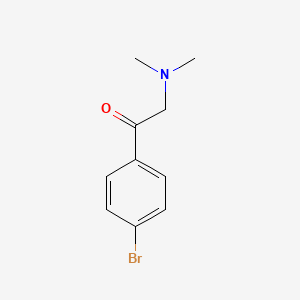
2-Aminomethyl-5-propoxy-pyridin-4-ol
Übersicht
Beschreibung
2-Aminomethyl-5-propoxy-pyridin-4-ol is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Aminomethyl-5-propoxy-pyridin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminomethyl-5-propoxy-pyridin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electropolymerization and Corrosion Protection
The synthesis and electropolymerization of poly(4-aminomethyl-5-hydroxymethyl-2-methyl pyridine-3-ol), a derivative related to 2-Aminomethyl-5-propoxy-pyridin-4-ol, have been achieved on steel and copper electrodes. This process utilizes sulfuric acid and oxalic acid, with the resultant polymer films characterized using Fourier transforms infrared spectroscopy (FTIR) and scanning electron microscopy (SEM). These coatings show significant corrosion resistance in acidic environments (Abdullatef, 2017).
Catalytic Applications in Organic Transformations
Ruthenium and osmium complexes containing 2-(aminomethyl)pyridine-based ligands have demonstrated high catalytic activity in organic transformations. These include hydrogenation by hydrogen transfer and dihydrogen, dehydrogenation, racemization, and alkylation (Chelucci et al., 2015).
Synthesis of Pyridine-Based Ligands
The synthesis of 4-functionalized pyridine-based ligands, which include aminomethyl groups, has been explored. These ligands are significant for creating terdendate ligands for metal ions, used in a variety of chemical applications (Vermonden et al., 2003).
Enzyme Electrode Development for Biosensors
Aminomethyl pyridine complexes have been utilized in the development of enzyme electrodes for glucose oxidation. These electrodes are promising for applications in biosensors and fuel cell enzyme electrodes, showcasing the utility of these compounds in biotechnological applications (Kumar & Leech, 2014).
Eigenschaften
IUPAC Name |
2-(aminomethyl)-5-propoxy-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-2-3-13-9-6-11-7(5-10)4-8(9)12/h4,6H,2-3,5,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGMVOGRCKXWRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CNC(=CC1=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminomethyl-5-propoxy-pyridin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Bromophenyl)methyl-cyclopropylazaniumyl]acetate](/img/structure/B7845072.png)
![(3'-Fluoro-[1,1'-biphenyl]-4-yl)(piperazin-1-yl)methanone](/img/structure/B7845075.png)
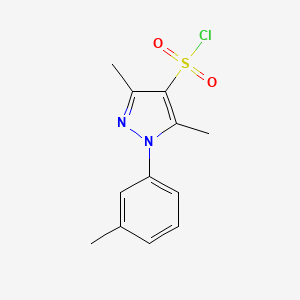
![2-[(4-Bromophenyl)methyl-propan-2-ylazaniumyl]acetate](/img/structure/B7845092.png)

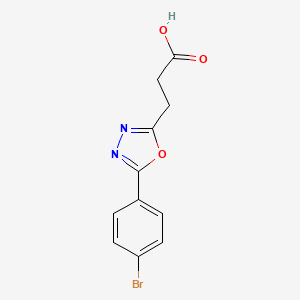

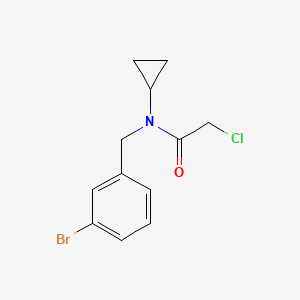
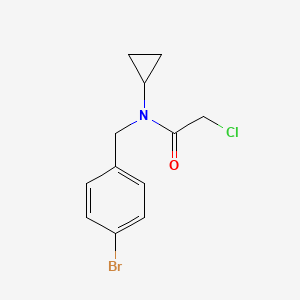

![2-{2-[(Dimethylamino)(4-ethylphenyl)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B7845137.png)
![{[3-(Cyclopentyloxy)-4-methoxyphenyl]methyl}(pyridin-3-ylmethyl)amine](/img/structure/B7845140.png)
